molecular formula C17H17ClN6O B2787546 2-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole CAS No. 2380086-64-4

2-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole

Cat. No. B2787546
CAS RN: 2380086-64-4
M. Wt: 356.81
InChI Key: AQEPWZZUOKLFFA-UHFFFAOYSA-N
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Description

The compound “2-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole” is a derivative of pyridazinone . Pyridazinones are organic compounds derived by replacing two carbons in the benzene ring by nitrogen atoms . This compound contains nitrogen atoms at positions 1 and 2 in the ring along with a keto functionality .


Synthesis Analysis

The synthesis of pyridazinone derivatives has been well described in a number of recent articles . For example, one approach involves the use of appropriate 3 (2 H)-pyridazinone derivative, anhydrous potassium carbonate, and 1-bromo-2-chloroethane in anhydrous DMF, stirred at room temperature for 2.5 hours .


Molecular Structure Analysis

The molecular structure of the compound can be represented by the International Chemical Identifier (InChI): InChI=1S/C19H22ClN5O/c20-16-5-3-6-17 (15-16)23-13-11-22 (12-14-23)8-4-10-25-19 (26)24-9-2-1-7-18 (24)21-25/h1-3,5-7,9,15H,4,8,10-14H2 .


Chemical Reactions Analysis

Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities . For instance, halogen-bearing compounds showed strong inhibitory effects . The compound with the 4-fluorophenyl derivative showed competitive inhibition like Tacrine, while others showed non-competitive inhibition .

Future Directions

The future directions for research on this compound could involve further exploration of its pharmacological activities and potential applications. For instance, pyridazinone derivatives have been found to possess a wide range of pharmacological activities , suggesting potential for further exploration in drug development.

properties

IUPAC Name

2-[[4-[6-(4-chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O/c18-14-3-1-13(2-4-14)15-5-6-16(21-20-15)24-9-7-23(8-10-24)11-17-22-19-12-25-17/h1-6,12H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQEPWZZUOKLFFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=CO2)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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